N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazine ring, a carboxamide group, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine-2-carboxamide core, followed by the introduction of the hydroxypropyl group and the pyridinone moiety. Key steps include:
Formation of Pyrazine-2-carboxamide: This can be achieved through the reaction of pyrazine with a suitable carboxylating agent under controlled conditions.
Attachment of Hydroxypropyl Group: This step involves the reaction of the pyrazine-2-carboxamide with an epoxide or a similar reagent to introduce the hydroxypropyl group.
Introduction of Pyridinone Moiety: The final step involves the reaction of the intermediate with a pyridinone derivative, often under acidic or basic conditions to facilitate the coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazine derivatives.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Biochemistry: The compound is used as a probe to study enzyme interactions and binding affinities.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and pyridinone groups are crucial for binding to active sites, while the pyrazine ring provides structural stability. This compound can modulate biochemical pathways by inhibiting or activating enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)pyrazine-2-carboxamide
- N-(3-hydroxypropyl)pyrazine-2-carboxamide
- N-(2-oxopyridin-1(2H)-yl)pyrazine-2-carboxamide
Comparison: N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide is unique due to the presence of both the hydroxypropyl and pyridinone groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-10(9-17-6-2-1-3-12(17)19)7-16-13(20)11-8-14-4-5-15-11/h1-6,8,10,18H,7,9H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQCVJFQULZCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=NC=CN=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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